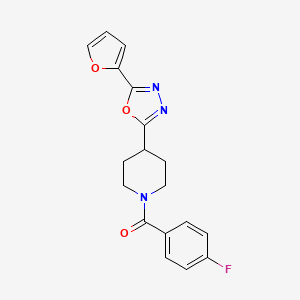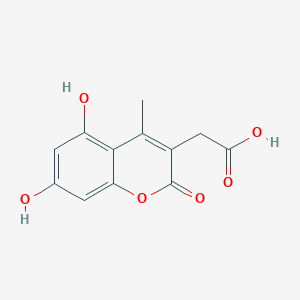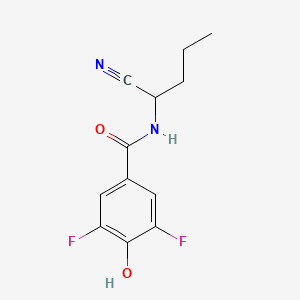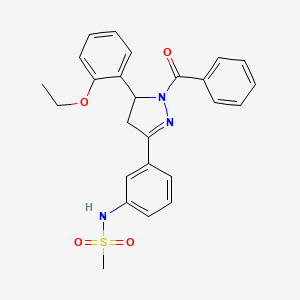![molecular formula C15H10BrClN2OS B2385371 (E)-4-溴-N-(4-氯-3-甲基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺 CAS No. 865543-83-5](/img/structure/B2385371.png)
(E)-4-溴-N-(4-氯-3-甲基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a chlorine atom at the 4-position of the benzo[d]thiazole ring. The compound’s structure also includes a methyl group at the 3-position of the benzo[d]thiazole ring and an imine linkage between the benzamide and benzo[d]thiazole moieties.
科学研究应用
(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
Target of Action
Similar compounds have been reported to inhibitphosphodiesterase enzymes (PDEs) . PDEs play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, which are involved in a variety of physiological processes.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets throughcompetitive inhibition . This means that the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Pharmacokinetics
For instance, if a compound is soluble in ethanol, it may be well-absorbed in the gastrointestinal tract and distributed throughout the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chlorine and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by the reaction of 4-bromobenzoic acid with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole core with the benzamide moiety through an imine formation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the imine linkage to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
相似化合物的比较
Similar Compounds
- (E)-4-bromo-N-(4-chlorobenzylidene)benzamide
- (E)-4-bromo-N-(4-methylbenzylidene)benzamide
- (E)-4-bromo-N-(4-chloro-3-methylphenyl)benzamide
Uniqueness
(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both bromine and chlorine substituents, as well as the benzo[d]thiazole core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
4-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGUBZLBYJLMFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)


![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)
![methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385301.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2385304.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)


![N-(1-cyanocyclohexyl)-2-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}acetamide](/img/structure/B2385309.png)
![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)
